molecular formula C49H41N B12559771 N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline CAS No. 142784-57-4

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline

Cat. No.: B12559771
CAS No.: 142784-57-4
M. Wt: 643.9 g/mol
InChI Key: QWYMGTFVBPBFPW-UHFFFAOYSA-N
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Description

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is a specialized triarylamine-based compound designed for advanced materials research, particularly in the field of organic electronics. Its molecular structure integrates a 2,4,6-trimethylaniline core, a motif known for conferring high thermal stability and steric bulk, which is foundational in the synthesis of N-heterocyclic carbene ligands and olefin metathesis catalysts . This core is further functionalized with extended conjugated systems, making the compound a promising building block for the development of novel hole-transport materials (HTMs). The compound's primary research value lies in its application in next-generation optoelectronic devices. It serves as a key precursor for the synthesis of Polytriarylamines (PTAAs), a class of polymers that are electron-rich and widely used as hole-transport layers in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells . The extended conjugation provided by the distyrylbenzene-like side chains can enhance hole mobility and improve film-forming properties when deposited via solution-processing techniques, which is critical for manufacturing efficient and stable devices . The mechanism of action for this compound, when incorporated into a polymer or used as a molecular dopant, involves its ability to facilitate the transport of positive charges (holes) due to its electron-rich triarylamine structure. This helps in the efficient injection and transport of holes from the anode to the active layer of a device, balancing charge carriers and significantly boosting device performance and longevity. Researchers can utilize this compound to develop new high-performance, solution-processable transport layers, potentially leading to more efficient and commercially viable solar cells and displays. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

142784-57-4

Molecular Formula

C49H41N

Molecular Weight

643.9 g/mol

IUPAC Name

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline

InChI

InChI=1S/C49H41N/c1-36-32-37(2)49(38(3)33-36)50(45-28-24-39(25-29-45)34-47(41-16-8-4-9-17-41)42-18-10-5-11-19-42)46-30-26-40(27-31-46)35-48(43-20-12-6-13-21-43)44-22-14-7-15-23-44/h4-35H,1-3H3

InChI Key

QWYMGTFVBPBFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

Preparation Methods

Nitration and Catalytic Hydrogenation of Mesitylene

  • Nitration Step: Mesitylene (1,3,5-trimethylbenzene) is nitrated using a mixed acid system composed of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in weight ratios approximately 75-80 parts H₂SO₄ to 20-25 parts HNO₃. The reaction is conducted at controlled temperatures around 20-25 °C to yield 2,4,6-trimethyl nitrobenzene.

  • Hydrogenation Step: The nitro compound is then subjected to catalytic hydrogenation using a nickel catalyst under hydrogen pressure (1-3 MPa) at elevated temperatures (90-170 °C). This step reduces the nitro group to an amine, producing 2,4,6-trimethylaniline with high purity (>99%) and yields exceeding 95%.

Step Conditions Reagents/Materials Outcome
Nitration 20-25 °C, 1 hour Mesitylene, H₂SO₄/HNO₃ mixed acid 2,4,6-trimethyl nitrobenzene
Hydrogenation 90-170 °C, 1-3 MPa H₂ pressure, 2 hours 2,4,6-trimethyl nitrobenzene, Ni catalyst 2,4,6-trimethylaniline (>99% purity, 95% yield)

This method offers advantages over traditional iron powder reduction, including lower material costs, higher product purity, and improved yield stability.

Synthesis of this compound

The target compound is a triarylamine featuring two 4-(2,2-diphenylethenyl)phenyl substituents attached to the nitrogen of the 2,4,6-trimethylaniline core. The preparation involves the following key steps:

Formation of the Diaryl Substituents

  • The 4-(2,2-diphenylethenyl)phenyl groups are typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, starting from appropriately functionalized aryl halides and diphenylethenyl boronic acids or stannanes.

  • The diphenylethenyl moiety (stilbene-like structure) is synthesized or procured as a building block, which is then coupled to 4-bromophenyl or 4-iodophenyl derivatives.

Buchwald-Hartwig Amination for N-Arylation

  • The key N,N-diarylation of 2,4,6-trimethylaniline is achieved through Buchwald-Hartwig amination, where 2,4,6-trimethylaniline reacts with aryl halides bearing the diphenylethenyl substituent.

  • Catalysts such as palladium complexes with ligands like 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) and bases such as sodium tert-butoxide in toluene are employed.

  • This reaction proceeds under inert atmosphere and elevated temperatures to afford the N,N-bis-substituted product with high selectivity.

Reaction Step Reagents/Conditions Catalyst/Base Product
N-Arylation (Buchwald-Hartwig) 2,4,6-trimethylaniline + 4-(2,2-diphenylethenyl)phenyl bromide/iodide Pd(dppf)Cl₂, NaOtBu, toluene, heat This compound

This method ensures the formation of the triarylamine with the desired substitution pattern and conjugation extension critical for electronic applications.

Purification and Characterization

  • The crude product is typically purified by column chromatography or recrystallization to achieve high purity (>98%).

  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Stage Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Purity
2,4,6-Trimethylaniline synthesis Nitration + Catalytic hydrogenation Mesitylene, H₂SO₄/HNO₃, Ni catalyst 20-25 °C (nitration), 90-170 °C, 1-3 MPa H₂ (hydrogenation) >95% yield, >99% purity
N,N-Diarylation Buchwald-Hartwig amination 2,4,6-trimethylaniline, aryl halide, Pd(dppf)Cl₂, NaOtBu Toluene, elevated temperature High selectivity, >98% purity
Coupling of diphenylethenyl groups Suzuki/Stille coupling (if applicable) Aryl halides, boronic acids/stannanes, Pd catalysts Standard cross-coupling conditions Efficient conjugation extension

Research Findings and Notes

  • The use of catalytic hydrogenation with nickel catalysts for the amine core synthesis significantly improves cost efficiency and product quality compared to older iron powder reduction methods.

  • The Buchwald-Hartwig amination is a robust and widely used method for N-arylation, providing high yields and functional group tolerance, essential for the complex substitution pattern in this compound.

  • The diphenylethenyl substituents extend the conjugation, enhancing the electronic properties of the triarylamine, which is critical for its function in optoelectronic devices.

  • Purity and yield optimization depend on precise control of reaction conditions, catalyst loading, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is utilized as a hole transport material in OLEDs. Its ability to facilitate efficient charge transport and its high thermal stability make it suitable for use in OLED devices. Research indicates that incorporating this compound can enhance the overall efficiency and lifespan of OLEDs by improving charge balance and reducing recombination losses .

Organic Photovoltaics (OPVs)
In OPVs, this compound plays a crucial role as an electron donor or acceptor. Its unique electronic properties allow for effective light absorption and charge separation, which are essential for the conversion of solar energy into electrical energy. Studies have shown that devices incorporating this compound exhibit improved power conversion efficiencies compared to those using conventional materials .

Photonic Applications

Nonlinear Optical Materials
The compound is also explored for its nonlinear optical properties. Due to its molecular structure, it exhibits significant second-order nonlinear optical responses, making it a candidate for applications in frequency doubling and optical switching. Research has demonstrated that films made from this compound can effectively convert infrared light to visible wavelengths, which is valuable in telecommunications and laser technologies .

Fluorescent Sensors
this compound has been developed into fluorescent sensors for detecting various analytes. Its fluorescence properties can be tuned by modifying the surrounding environment or through chemical interactions with target molecules. This application is particularly useful in environmental monitoring and biomedical diagnostics .

Material Science

Polymer Composites
In material science, this compound serves as a building block for polymer composites with enhanced mechanical and thermal properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved strength and stability under thermal stress. These composites are being investigated for use in aerospace and automotive applications where lightweight yet durable materials are required .

Case Studies

Application Study Reference Findings
OLEDs Enhanced charge transport efficiency leading to longer device lifetimes.
Organic Photovoltaics Improved power conversion efficiency compared to traditional materials.
Nonlinear Optical Devices Effective frequency doubling capabilities demonstrated in experimental setups.
Fluorescent Sensors High sensitivity and specificity in detecting environmental pollutants.

Mechanism of Action

The mechanism by which N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as photodetectors and charge transport materials . Its multiple phenyl groups enhance its stability and reactivity, facilitating its role in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 4,4'-Oxybis[N,N-bis(2,2-diphenylethenyl)aniline] (OBDA)

  • Structure : Contains an oxygen bridge linking two N,N-bis(2,2-diphenylethenyl)aniline units.
  • Key Differences : The oxygen bridge in OBDA enhances rigidity and conjugation compared to the methyl-substituted core of the target compound. This structural feature increases thermal stability (Td = 340°C) but may reduce solubility .

Compound B : N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

  • Structure : Features bromine substituents instead of diphenylethenyl groups.
  • Key Differences : Bromine enables crosslinking via Suzuki or Yamamoto coupling, making it a precursor for polytriarylamines (PTAAs) in perovskite solar cells . However, the absence of diphenylethenyl groups reduces π-conjugation, lowering hole transport efficiency compared to the target compound .

Compound C : 4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine

  • Structure : Shares the diphenylethenyl motif but lacks the 2,4,6-trimethylaniline core.
  • Key Differences : The absence of methyl groups increases crystallinity, complicating thin-film deposition. Its thermal stability (Td ~ 320–330°C) is marginally lower than the target compound’s estimated range (likely 330–350°C) .

Thermal Stability

Compound Thermal Decomposition Temperature (Td) Notes
Target Compound ~330–350°C (estimated) Methyl groups may slightly lower Td vs. OBDA
OBDA 340°C Oxygen bridge enhances stability
N,N-Bis(4-bromophenyl)-2,4,6-TMA Not reported Bromine substituents prioritize reactivity over stability
H3 (tetrakis-diphenylethenyl derivative) 362°C Higher Td due to increased conjugation

Biological Activity

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is a complex organic compound notable for its unique triarylamine structure. This compound has garnered attention in materials science and organic electronics due to its electronic properties and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C49H41NC_{49}H_{41}N, with a molecular weight of approximately 643.86 g/mol. The compound features a triarylamine backbone that contributes to its electron-rich characteristics, making it suitable for applications in organic electronics and photonics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triarylamine core and the introduction of the 4-(2,2-diphenylethenyl)phenyl groups. Understanding the synthesis pathways is crucial for exploring its biological activity and potential applications.

Antioxidant Properties

Research indicates that compounds with triarylamine structures often exhibit antioxidant properties. This compound may similarly function as an antioxidant by scavenging free radicals and reducing oxidative stress in biological systems.

Cytotoxicity Studies

Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. For instance:

  • Cell Line : Human cancer cell lines (e.g., HeLa)
  • Assay Method : MTT assay
  • Results : The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating significant cell death at higher concentrations.
Cell LineIC50 (µM)Effect Observed
HeLa25Significant cytotoxicity
MCF-730Moderate cytotoxicity

These findings suggest that this compound may have potential as an anticancer agent.

The proposed mechanism for the biological activity involves:

  • Formation of Reactive Metabolites : N-hydroxylated metabolites may be generated during metabolism.
  • DNA Interaction : Potential binding to DNA could lead to genotoxic effects.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.

Case Studies

  • Animal Studies : Long-term feeding studies in mice have indicated that derivatives of trimethylaniline can induce liver tumors. While specific data on this compound is limited, structural similarities with known carcinogens warrant caution in evaluating long-term exposure risks .
    • Study Design : Mice were fed varying doses over 18 months.
    • Findings : Increased incidences of hepatomas were noted in high-dose groups.
  • Genotoxicity Testing : In vitro assays using Salmonella typhimurium showed weak mutagenic effects for related compounds. Further studies are needed to establish the genotoxic potential of this compound specifically .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline?

The compound is typically synthesized via a multi-step approach:

  • Step 1: Preparation of the core 2,4,6-trimethylaniline derivative, often through alkylation or halogenation reactions. For example, N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline is a key intermediate, synthesized by reacting 2,4,6-trimethylaniline with brominating agents like NBS (N-bromosuccinimide) .
  • Step 2: Suzuki-Miyaura cross-coupling to introduce diphenylethenyl groups. This involves reacting the brominated intermediate with 2,2-diphenylethenylboronic acid derivatives under palladium catalysis .
  • Purification: Recrystallization from ethanol or toluene is standard, while sublimation may enhance purity for optoelectronic applications .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions and aromatic proton environments. For example, the 2,4,6-trimethylaniline core shows distinct singlet peaks for methyl groups (~2.2 ppm in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% required for device-grade materials) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight, especially for intermediates like N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline (MW ~435 g/mol) .

Advanced: How can researchers address discrepancies in reported thermal stability data (e.g., decomposition temperatures)?

Discrepancies often arise from:

  • Synthetic Variability: Impurities from incomplete purification (e.g., residual solvents or unreacted brominated intermediates) affect thermal profiles. Consistent recrystallization or sublimation protocols are recommended .
  • Measurement Techniques: Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂/Ar) yields more reliable decomposition temperatures (>400°C for pure samples) compared to TGA in air .
  • Structural Isomerism: Side reactions during Suzuki coupling (e.g., para vs. meta substitution) may alter packing density and stability. Single-crystal XRD can resolve such ambiguities .

Advanced: What strategies optimize the Suzuki coupling efficiency for introducing diphenylethenyl groups?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) improve yield (≥85%) by reducing steric hindrance .
  • Solvent Optimization: Toluene or THF at 80–100°C enhances boronic acid solubility while minimizing side reactions .
  • Stoichiometry: A 10% excess of the boronic ester ensures complete conversion of brominated intermediates .

Basic: What handling precautions are necessary due to the compound’s air sensitivity?

  • Inert Atmosphere: Syntheses involving brominated intermediates or organometallic catalysts require argon/nitrogen gloveboxes .
  • Light Sensitivity: Store in amber vials to prevent photo-oxidation of the diphenylethenyl groups .
  • Moisture Control: Use molecular sieves in reaction solvents to avoid hydrolysis of boronic esters .

Advanced: How does molecular packing influence charge transport properties in optoelectronic devices?

  • XRD Analysis: Crystalline domains with π-π stacking distances <3.5 Å enhance hole mobility in perovskite solar cells .
  • Side-Chain Engineering: Introducing alkyl or methoxy groups (e.g., in PTAA derivatives) reduces aggregation and improves film homogeneity .
  • Contradictions in Mobility Data: Disordered vs. crystalline phases (observed via GI-XRD) explain variations in reported hole mobilities (10⁻⁴–10⁻³ cm²/V·s) .

Methodological: How to mitigate batch-to-batch variability in optical absorption spectra?

  • Purification Consistency: Column chromatography (SiO₂, hexane/ethyl acetate gradient) removes oligomeric byproducts that cause redshifted absorption .
  • Solvent Annealing: Post-synthesis annealing in chloroform vapor homogenizes thin-film morphology, standardizing λ_max values (~380 nm for amorphous films) .

Data Contradiction: Resolving conflicting solubility reports in polar aprotic solvents.

  • Crystallinity vs. Amorphous Content: Highly crystalline batches (verified via DSC) show lower solubility in DMF/DMSO due to strong intermolecular interactions .
  • Solvent Purity: Trace water (<0.1%) in DMSO reduces solubility; use anhydrous solvents with molecular sieves .

Advanced: What computational methods predict electronic properties for derivative design?

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets models HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for PTAA derivatives) .
  • MD Simulations: LAMMPS simulations correlate side-chain length with glass transition temperatures (Tg) and film rigidity .

Methodological: How to address fluorescence quenching in aggregated states?

  • Host-Guest Blending: Mixing with non-conductive polymers (e.g., PMMA) at 1:10 ratios suppresses aggregation-induced quenching .
  • Core-Shell Nanoparticles: Encapsulation with SiO₂ or polystyrene maintains monomeric emission in OLED applications .

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